molecular formula C7H8N2O B13677039 N-(6-Methyl-3-pyridyl)formamide

N-(6-Methyl-3-pyridyl)formamide

Cat. No.: B13677039
M. Wt: 136.15 g/mol
InChI Key: DNTXOAFQFUFLIN-UHFFFAOYSA-N
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Description

N-(6-Methyl-3-pyridyl)formamide is a chemical compound with the molecular formula C7H8N2O It is a derivative of pyridine, characterized by the presence of a formamide group attached to the 6-methyl-3-pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-3-pyridyl)formamide typically involves the reaction of 6-methyl-3-pyridinecarboxylic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the formamide group. The reaction conditions often include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-3-pyridyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(6-Methyl-3-pyridyl)amine.

    Substitution: Various substituted pyridyl derivatives depending on the reagents used.

Scientific Research Applications

N-(6-Methyl-3-pyridyl)formamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Methyl-3-pyridyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the pyridyl ring can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyridyl)formamide
  • N-(3-Pyridyl)formamide
  • N-(4-Pyridyl)formamide

Uniqueness

N-(6-Methyl-3-pyridyl)formamide is unique due to the presence of the methyl group at the 6-position of the pyridyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyridylformamide derivatives and can lead to different interaction profiles with molecular targets.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

N-(6-methylpyridin-3-yl)formamide

InChI

InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)9-5-10/h2-5H,1H3,(H,9,10)

InChI Key

DNTXOAFQFUFLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC=O

Origin of Product

United States

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